![molecular formula C24H31FN4O4S B13460452 (2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule that features multiple functional groups, including an acetamido group, a fluoro group, a hydroxy group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the acetamido group: This step might involve the acylation of an amine group using acetic anhydride or acetyl chloride.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, possibly using a reagent like osmium tetroxide.
Attachment of the thiazole ring: This can be achieved through a coupling reaction involving a thiazole precursor and an appropriate coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The acetamido group can be reduced to an amine group under appropriate conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a new compound with the nucleophile replacing the fluoro group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or other specialty chemicals.
作用机制
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
相似化合物的比较
Similar Compounds
(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-chloro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The presence of the fluoro group in the compound can significantly alter its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain proteins.
属性
分子式 |
C24H31FN4O4S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H31FN4O4S/c1-13-20(34-12-27-13)16-8-6-15(7-9-16)10-26-22(32)19-18(25)17(31)11-29(19)23(33)21(24(3,4)5)28-14(2)30/h6-9,12,17-19,21,31H,10-11H2,1-5H3,(H,26,32)(H,28,30)/t17-,18-,19-,21+/m0/s1 |
InChI 键 |
MNNVXLLCYGGFOQ-VNYTWHDVSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)F |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C(C(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
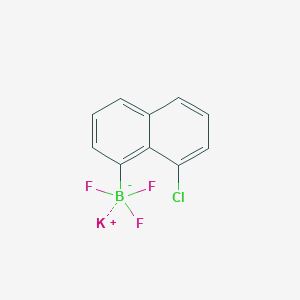
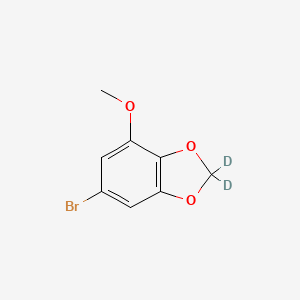
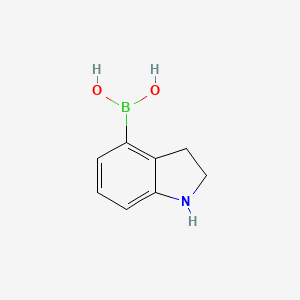
![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
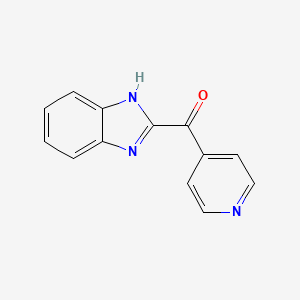
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
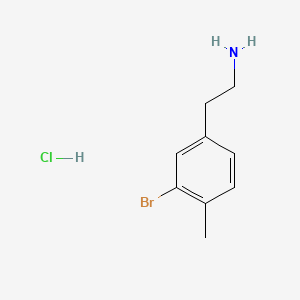
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
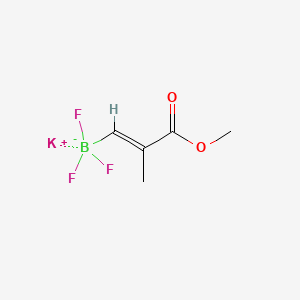
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
